CID 78066169
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Overview
Description
CID 78066169 is a chemical compound with significant interest in various scientific fields
Preparation Methods
The preparation of CID 78066169 involves several synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve high yields and purity. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may require access to specialized databases or publications.
Chemical Reactions Analysis
CID 78066169 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78066169 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78066169 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
CID 78066169 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields
Properties
Molecular Formula |
C19H25AsIO |
---|---|
Molecular Weight |
471.2 g/mol |
InChI |
InChI=1S/C19H24AsO.HI/c1-3-4-5-10-15-20(2)16-11-6-8-13-18(16)21-19-14-9-7-12-17(19)20;/h6-9,11-14H,3-5,10,15H2,1-2H3;1H |
InChI Key |
XVVPSOJXFMHYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |
Origin of Product |
United States |
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